6-ethylpiperazin-2-one hydrochloride
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Overview
Description
6-ethylpiperazin-2-one hydrochloride is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethylpiperazin-2-one hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds via an aza-Michael addition, followed by deprotection and cyclization to form the piperazine ring .
Industrial Production Methods
Industrial production of piperazine derivatives, including this compound, often employs batch or flow reactors. These methods utilize heterogeneous catalysis by metal ions supported on commercial polymeric resins. The reactions can be conducted at room temperature or higher, depending on the specific conditions required .
Chemical Reactions Analysis
Types of Reactions
6-ethylpiperazin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of different substituted piperazines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazinones, while reduction can produce various substituted piperazines .
Scientific Research Applications
6-ethylpiperazin-2-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Piperazine derivatives are explored for their potential therapeutic effects, such as anti-inflammatory and antipsychotic activities.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-ethylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets. Piperazine compounds generally act as GABA receptor agonists, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain organisms, making it useful in anthelmintic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-ethylpiperazin-2-one hydrochloride include:
Piperazine: A basic structure with two nitrogen atoms in a six-membered ring.
Piperidinones: Compounds with a similar ring structure but different functional groups.
Substituted piperazines: Various derivatives with different substituents on the piperazine ring.
Uniqueness
This compound is unique due to its specific ethyl substitution and hydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
2758002-91-2 |
---|---|
Molecular Formula |
C6H13ClN2O |
Molecular Weight |
164.6 |
Purity |
95 |
Origin of Product |
United States |
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